An In-Depth Technical Guide to Amikacin Sulfate and its Related Substance, Amikacin B
An In-Depth Technical Guide to Amikacin Sulfate and its Related Substance, Amikacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin sulfate is a potent, semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a wide range of serious bacterial infections.[1] Derived from kanamycin A, its unique structural modification provides resistance to many enzymes that inactivate other aminoglycosides, making it a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-negative bacteria.[2][3] This guide provides a comprehensive overview of the chemical structure and physicochemical properties of amikacin sulfate, with a detailed focus on its closely related substance, Amikacin B. Understanding the nuances of these compounds is paramount for researchers and professionals involved in the development, analysis, and clinical application of amikacin-based therapies.
The Genesis of Amikacin: A Tale of Two Kanamycins
To fully appreciate the chemical identity of Amikacin and its B-isomer, it is essential to understand their biosynthetic origins. Amikacin is synthesized from Kanamycin A.[4] However, commercial preparations of Kanamycin are often a mixture of Kanamycin A, B, and C. While Kanamycin A is the primary precursor for Amikacin, the presence of Kanamycin B can lead to the formation of Amikacin B as a process-related impurity.[5] Another clinically important aminoglycoside, Arbekacin, is semi-synthesized from Kanamycin B.[6][7]
The following diagram illustrates the relationship between these key aminoglycosides.
Caption: Relationship between Kanamycins and their semi-synthetic derivatives.
Chemical Structure and Properties
Amikacin Sulfate
Amikacin is an amino cyclitol glycoside. Its structure consists of a central 2-deoxystreptamine ring linked to a 3-amino-3-deoxy-α-D-glucopyranosyl unit and a 6-amino-6-deoxy-α-D-glucopyranosyl unit. The key modification that distinguishes amikacin from its parent compound, kanamycin A, is the acylation of the N-1 amino group of the 2-deoxystreptamine ring with a (S)-4-amino-2-hydroxybutyryl group.[4] This side chain sterically hinders the enzymatic modification by aminoglycoside-modifying enzymes, which is a common mechanism of bacterial resistance.[2]
The commercially available form is amikacin sulfate, where the amikacin molecule is salified with sulfuric acid.[8] It is typically the disulfate salt.[9]
IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid[9]
Amikacin B Sulfate
Amikacin B is a structural isomer of amikacin and is classified as a related substance or impurity in amikacin preparations. It arises from the acylation of kanamycin B, which may be present in the kanamycin A starting material. The structural difference lies in the aminosugar attached at the 4-position of the 2-deoxystreptamine ring. In amikacin (derived from kanamycin A), this is a 6'-amino-6'-deoxy-α-D-glucopyranosyl moiety. In Amikacin B (derived from kanamycin B), this is a 2',6'-diamino-2',6'-dideoxy-α-D-glucopyranosyl moiety.
IUPAC Name of Amikacin B (free amine): O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine
The following diagram illustrates the structural differences between Amikacin and Amikacin B.
Caption: Structural comparison of Amikacin and Amikacin B.
Physical and Chemical Properties
The physical and chemical properties of amikacin sulfate are well-documented. However, specific data for Amikacin B sulfate is limited as it is primarily considered an impurity.
| Property | Amikacin Sulfate | Amikacin B Sulfate |
| CAS Number | 39831-55-5[8] | 48237-20-3 (free amine)[10] |
| Molecular Formula | C22H43N5O13 · 2H2SO4[8] | C22H44N6O12•xH2SO4[10] |
| Molecular Weight | 781.76 g/mol [8] | 584.62 g/mol (free amine)[10] |
| Appearance | White to off-white crystalline powder[11] | Data not readily available |
| Solubility | Freely soluble in water; practically insoluble in acetone and alcohol.[11] | Data not readily available |
| Melting Point | 201-204 °C[11] | Data not readily available |
| Optical Rotation | +76° to +84° (as per USP)[11] | Data not readily available |
Mechanism of Action
Amikacin, and presumably Amikacin B due to its structural similarity, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[12] The process involves the following key steps:
-
Uptake: The positively charged aminoglycoside is actively transported across the bacterial cell membrane.
-
Ribosomal Binding: Once inside the cytoplasm, amikacin irreversibly binds to the 16S rRNA and S12 protein within the 30S ribosomal subunit.[1]
-
Inhibition of Protein Synthesis: This binding interferes with the formation of the translation initiation complex and causes misreading of the mRNA codon.[1] This leads to the production of nonfunctional or truncated proteins, ultimately disrupting the bacterial cell membrane and leading to cell death.
The following diagram illustrates the mechanism of action of amikacin.
Caption: Mechanism of action of Amikacin.
Experimental Protocols: Analytical Methods for Amikacin and its Impurities
The analysis of amikacin and its related substances, including Amikacin B, is challenging due to the lack of a significant UV chromophore.[13] Therefore, analytical methods often rely on pre- or post-column derivatization or specialized detection techniques.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This is a common approach for the quantification of amikacin.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of amikacin sulfate reference standard in water.
-
Prepare sample solutions of the amikacin formulation to be tested in water.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) in a suitable buffer (e.g., borate buffer).
-
Allow the reaction to proceed for a specified time at a controlled temperature to form a fluorescent derivative.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivative.
-
-
Quantification:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Identify and quantify the amikacin peak based on its retention time and peak area compared to the standard. Impurities like Amikacin B will have different retention times.
-
HPLC with Pulsed Amperometric Detection (PAD)
This method, as described in the European Pharmacopoeia, is suitable for the analysis of amikacin and its impurities without derivatization.[14]
Protocol:
-
System Setup:
-
An HPLC system equipped with a PAD detector with a gold working electrode.
-
-
Chromatographic Conditions:
-
Column: A polymer-based or silica-based column suitable for the separation of polar compounds.
-
Mobile Phase: An alkaline eluent, such as sodium hydroxide, often with an ion-pairing agent.
-
Flow Rate: As per the specific pharmacopoeial method.
-
-
Detection:
-
Apply a potential waveform to the gold electrode to facilitate the electrochemical detection of the hydroxyl and amino groups of the aminoglycosides.
-
-
Analysis:
-
Inject the sample solution. The separation of amikacin from its impurities, including Amikacin B (Impurity H), can be achieved.[14]
-
The following diagram outlines a general workflow for the analysis of amikacin and its impurities.
Caption: General analytical workflow for Amikacin and its impurities.
Conclusion
Amikacin sulfate remains a cornerstone in the treatment of severe bacterial infections. A thorough understanding of its chemical properties, as well as those of its related substances like Amikacin B, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. The structural distinction between Amikacin and Amikacin B, arising from their synthesis from Kanamycin A and B respectively, highlights the importance of robust analytical methods capable of separating and quantifying these closely related compounds. The protocols and information provided in this guide serve as a valuable resource for scientists and researchers in the ongoing efforts to develop and control this vital antibiotic.
References
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PubChem. (n.d.). Amikacin Sulfate. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 39831-55-5| Product Name : Amikacin Sulfate - API. Retrieved March 17, 2026, from [Link]
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SynThink. (n.d.). Amikacin EP Impurities and Related Compounds. Retrieved March 17, 2026, from [Link]
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National Cancer Institute. (n.d.). NCI Drug Dictionary - Amikacin Sulfate. Retrieved March 17, 2026, from [Link]
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- Google Patents. (n.d.). CN102786564A - New synthetic method of arbekacin and intermediate of dibekacin thereof.
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Antec Scientific. (n.d.). Amikacin Sulfate - EP Method. Retrieved March 17, 2026, from [Link]
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PubChem. (n.d.). Amikacin. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
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ResearchGate. (n.d.). (a) Amikacin chemical structure showing its four amino groups and eight.... Retrieved March 17, 2026, from [Link]
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ERFA Canada 2012 Inc. (n.d.). Amikacin Sulfate. Retrieved March 17, 2026, from [Link]
- Khan, A. U., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Scientific Reports, 10(1), 14798.
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ResearchGate. (n.d.). Chemical structure of amikacin sulphate (AS). Retrieved March 17, 2026, from [Link]
- Google Patents. (n.d.). US5763587A - Process for the synthesis of amikacin.
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VPI. (n.d.). PRODUCT MONOGRAPH PrVPI-AMIKACIN Amikacin Sulfate Injection, USP Antibiotic. Retrieved March 17, 2026, from [Link]
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- Shomura, T., et al. (1988). Novel antibiotics, amythiamicins. III. Structure elucidations of amythiamicins A, B and C. The Journal of Antibiotics, 41(8), 1049-1057.
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European Patent Office. (n.d.). EP0317970B1 - A process for the synthesis of amikacin. Retrieved March 17, 2026, from [Link]
- Google Patents. (n.d.). CN105440090A - A synthetic method of amikacin.
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